molecular formula C14H11N3OS B5656064 3-(5-Benzylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyridine

3-(5-Benzylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyridine

Cat. No.: B5656064
M. Wt: 269.32 g/mol
InChI Key: JRPLIJNANQAYSD-UHFFFAOYSA-N
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Description

3-(5-Benzylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring.

Preparation Methods

The synthesis of 3-(5-Benzylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyridine typically involves the cyclization of hydrazide derivatives with carbon disulfide under basic conditions. The reaction is followed by the condensation of the resulting intermediate with benzyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

3-(5-Benzylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

3-(5-Benzylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyridine can be compared with other oxadiazole derivatives:

The uniqueness of this compound lies in its combined anti-inflammatory and antifungal properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-benzylsulfanyl-5-pyridin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-2-5-11(6-3-1)10-19-14-17-16-13(18-14)12-7-4-8-15-9-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPLIJNANQAYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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